2-Cyano-3-fluoropyridine
Overview
Description
2-Cyano-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C₆H₃FN₂. It is a derivative of pyridine, where a cyano group (-CN) is attached to the second carbon and a fluorine atom is attached to the third carbon of the pyridine ring.
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Cyano-3-fluoropyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it’s known to possess interesting physical, chemical, and biological properties , but the specific results of its action would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Cyano-3-fluoropyridine plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also modulate gene expression by binding to DNA or interacting with transcription factors. The presence of the cyano and fluoro groups in this compound enhances its binding affinity and specificity for target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are important to consider in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and charge. These factors determine its bioavailability and effectiveness in different biological contexts .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-3-fluoropyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines. This method employs classic sources of nucleophilic fluoride such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu₄NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles, allowing for the synthesis of a wide range of derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and tetrabutylammonium fluoride (Bu₄NF) in solvents like DMF or DMSO at high temperatures.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products Formed:
- Substituted pyridines with different functional groups replacing the fluorine atom.
- Complex heterocyclic compounds formed through cyclization reactions .
Scientific Research Applications
2-Cyano-3-fluoropyridine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Materials Science: It is utilized in the development of materials with specific electronic and photonic properties.
Comparison with Similar Compounds
- 2-Cyano-4-fluoropyridine
- 2-Cyano-5-fluoropyridine
- 3-Cyano-2-fluoropyridine
Comparison: 2-Cyano-3-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers .
Properties
IUPAC Name |
3-fluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPSCNTFBJZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427611 | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97509-75-6 | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.